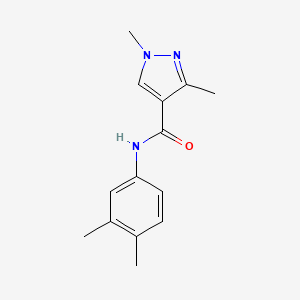

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-9-5-6-12(7-10(9)2)15-14(18)13-8-17(4)16-11(13)3/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAIDCIZRSQMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations :

- Substituent Diversity : The target compound lacks electron-withdrawing groups (e.g., nitro in compound 8) or fused heterocycles (e.g., pyrazolo[3,4-b]pyridine in ), which may influence solubility and target binding.

- Aromatic Group Impact : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the dichlorophenyl or aldehyde-containing analogs .

Biological Activity

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by case studies and research findings.

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.26 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study on related compounds demonstrated that certain pyrazoles could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds synthesized in this study showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 85 | 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

Anticancer Activity

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been evaluated for its potential anticancer effects. In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, a related pyrazole compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PANC-1) at concentrations ranging from 10 to 100 µM .

Case Study: Anticancer Activity of Pyrazole Derivatives

In a study evaluating multiple pyrazole derivatives:

- Compound B exhibited an IC50 value of 25 µM against MDA-MB-231 cells.

- Compound C showed an IC50 value of 30 µM against PANC-1 cells.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. A series of compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis. Some derivatives exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 40 |

| Compound E | Bacillus subtilis | 30 |

The biological activities of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. Studies suggest that these compounds may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammation and tumor progression .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carboxamide derivatives. For example, K₂CO₃ in DMF at room temperature can facilitate nucleophilic substitution reactions for carboxamide bond formation . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of alkyl halide to pyrazole-thiol) and solvent selection (e.g., DMF for polar intermediates) to enhance yields. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths (e.g., C-N bonds in pyrazole ring: ~1.33–1.37 Å) and dihedral angles to confirm substituent orientation .

- NMR : Use ¹H NMR to verify methyl group integration (e.g., six protons from two dimethyl groups) and ¹³C NMR for carbonyl carbon confirmation (~165–170 ppm) .

Q. What are the key steps in purifying this compound, and how do solvent choices impact crystallization?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. For crystallization, polar solvents like ethanol promote slow crystal growth, while solvent mixtures (e.g., DCM/hexane) can enhance crystal lattice stability .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 enzymes). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Comparative analysis with analogs (e.g., 3-(difluoromethyl)-N-mesityl derivatives) identifies key substituent contributions .

Q. What strategies resolve contradictions in solubility data across different experimental setups?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for in vitro assays vs. aqueous buffers for pharmacokinetic studies). Use Hansen Solubility Parameters (HSP) to model solubility trends. Validate via UV-Vis spectroscopy at controlled temperatures (25°C vs. 37°C) .

Q. How to design a structure-activity relationship (SAR) study to identify key functional groups affecting bioactivity?

- Methodological Answer :

- Synthesize analogs : Vary substituents (e.g., replace 3,4-dimethylphenyl with halogenated aryl groups).

- Assay bioactivity : Test fungicidal efficacy (e.g., Botrytis cinerea inhibition assays) and correlate with substituent electronegativity or steric bulk.

- Statistical modeling : Use multivariate regression to quantify contributions of lipophilicity (logP) and polar surface area (PSA) .

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how can they be addressed?

- Methodological Answer : Scaling issues include exothermic reactions (risk of byproducts) and solvent volume constraints. Mitigate via:

- Flow chemistry : Improves heat dissipation and reaction control.

- In-line analytics : Use HPLC-MS to monitor intermediates in real time.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .

Q. How to apply QSAR models to predict physicochemical properties (e.g., logP, pKa) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.